![molecular formula C20H22FN3O2S B2984890 2-fluoro-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzamide CAS No. 1234835-25-6](/img/structure/B2984890.png)
2-fluoro-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzamide
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Description
2-fluoro-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is a member of the benzamide family and is known to have a wide range of biochemical and physiological effects.
Scientific Research Applications
Mass Spectrometry Analysis
This compound can be used as a reference material in mass spectrometry . Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is widely used for identifying unknown compounds, quantifying known materials, and elucidating the structure and chemical properties of molecules. The mass spectral data of this compound are of high quality and can be used to compare and identify similar compounds in complex mixtures .
Medicinal Chemistry
In medicinal chemistry, this compound could serve as a precursor or intermediate in the synthesis of various pharmaceutical agents. Its structure contains a piperidine ring, which is a common motif in many pharmacologically active molecules. The piperidine moiety is known for its presence in compounds with a wide range of therapeutic activities, including analgesics, antipsychotics, and antihistamines .
Pharmacology
Pharmacologically, derivatives of this compound could be explored for their potential as modulators of biological targets. Piperidine derivatives are known to interact with a variety of receptors and enzymes, which could lead to the development of new drugs with applications in pain management, neurodegenerative diseases, and psychiatric disorders .
Organic Synthesis
In organic synthesis, this compound can be utilized in Suzuki-Miyaura cross-coupling reactions. This type of reaction is a widely-applied method for forming carbon-carbon bonds and is used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and organic materials. The boron-containing compounds derived from this compound could act as coupling partners in these reactions .
Biochemistry
From a biochemical perspective, the compound’s derivatives could be investigated for their role in enzyme inhibition or activation . Piperidine derivatives often exhibit biological activity by interacting with enzymes, which can lead to applications in disease treatment or biochemical pathway regulation .
Environmental Science
Lastly, in environmental science, this compound could be studied for its degradation products and their environmental impact. Understanding the metabolic pathways and potencies of new synthetic compounds is crucial for assessing their safety and ecological effects. Research into how such compounds break down in the environment can inform pollution control and waste management strategies .
properties
IUPAC Name |
2-fluoro-N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O2S/c1-27-19-16(6-4-10-22-19)20(26)24-11-8-14(9-12-24)13-23-18(25)15-5-2-3-7-17(15)21/h2-7,10,14H,8-9,11-13H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDRXXQBXKYERC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzamide |
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